Cas no 861791-79-9 (5-bromo-2-(carbamoylamino)benzoic acid)

5-Bromo-2-(carbamoylamino)benzoic acid is a brominated benzoic acid derivative featuring a carbamoylamino substituent at the ortho position. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its functional groups, which enable further derivatization or serve as intermediates in the synthesis of more complex molecules. The bromine atom offers reactivity for cross-coupling reactions, while the carbamoylamino and carboxylic acid groups provide sites for amidation or esterification. Its well-defined structure and purity make it suitable for applications in medicinal chemistry, particularly in the development of bioactive compounds. The compound is typically handled under standard laboratory conditions with appropriate safety precautions.
5-bromo-2-(carbamoylamino)benzoic acid structure
861791-79-9 structure
商品名:5-bromo-2-(carbamoylamino)benzoic acid
CAS番号:861791-79-9
MF:
メガワット:
CID:4661823

5-bromo-2-(carbamoylamino)benzoic acid 化学的及び物理的性質

名前と識別子

    • 5-Bromo-2-(carbamoylamino)benzoic Acid
    • 5-bromo-2-(carbamoylamino)benzoic acid

5-bromo-2-(carbamoylamino)benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1331932-500mg
5-Bromo-2-(carbamoylamino)benzoic acid
861791-79-9 95%
500mg
¥5848.00 2024-07-28
Enamine
EN300-77932-0.1g
5-bromo-2-(carbamoylamino)benzoic acid
861791-79-9 95.0%
0.1g
$98.0 2025-02-20
TRC
B594375-25mg
5-Bromo-2-(carbamoylamino)benzoic Acid
861791-79-9
25mg
$ 50.00 2022-06-07
TRC
B594375-250mg
5-Bromo-2-(carbamoylamino)benzoic Acid
861791-79-9
250mg
$ 320.00 2022-06-07
Enamine
EN300-77932-0.05g
5-bromo-2-(carbamoylamino)benzoic acid
861791-79-9 95.0%
0.05g
$66.0 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1331932-1g
5-Bromo-2-(carbamoylamino)benzoic acid
861791-79-9 95%
1g
¥8008.00 2024-07-28
Enamine
EN300-77932-2.5g
5-bromo-2-(carbamoylamino)benzoic acid
861791-79-9 95.0%
2.5g
$726.0 2025-02-20
Aaron
AR01AJ7B-1g
5-Bromo-2-(carbamoylamino)benzoic acid
861791-79-9 95%
1g
$536.00 2025-02-09
A2B Chem LLC
AV69963-5g
5-bromo-2-(carbamoylamino)benzoic acid
861791-79-9 95%
5g
$1167.00 2024-04-19
1PlusChem
1P01AIYZ-2.5g
5-bromo-2-(carbamoylamino)benzoic acid
861791-79-9 95%
2.5g
$960.00 2024-04-21

5-bromo-2-(carbamoylamino)benzoic acid 関連文献

5-bromo-2-(carbamoylamino)benzoic acidに関する追加情報

Introduction to 5-bromo-2-(carbamoylamino)benzoic acid (CAS No. 861791-79-9)

5-bromo-2-(carbamoylamino)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 861791-79-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzoic acid derivatives class, characterized by its unique structural and functional properties. The presence of both a bromine substituent and a carbamoylamino group imparts distinct reactivity and potential biological activity, making it a valuable scaffold for drug discovery and synthetic chemistry applications.

The molecular structure of 5-bromo-2-(carbamoylamino)benzoic acid consists of a benzoic acid core substituted at the 5-position with a bromine atom and at the 2-position with a carbamoylamino group. This configuration creates multiple sites for chemical modification and interaction with biological targets, which has been exploited in various research endeavors. The compound’s solubility, stability, and metabolic profile are critical factors that influence its utility in pharmaceutical formulations, necessitating thorough characterization under different conditions.

In recent years, there has been a surge in interest regarding benzoic acid derivatives due to their diverse pharmacological properties. Studies have demonstrated that modifications at the aromatic ring can significantly alter the biological activity of these compounds. Specifically, the bromine atom in 5-bromo-2-(carbamoylamino)benzoic acid enhances electrophilicity, facilitating nucleophilic substitution reactions that are pivotal in medicinal chemistry. Meanwhile, the carbamoylamino group introduces basicity and potential hydrogen bonding capabilities, which can interact with acidic or polar residues in biological targets.

One of the most compelling aspects of 5-bromo-2-(carbamoylamino)benzoic acid is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes involved in inflammatory pathways, such as COX-2 (cyclooxygenase-2) and LOX (lipoxygenase). The bromine substituent allows for further functionalization via cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of aryl or heteroaryl groups. This versatility has made it a staple in synthetic libraries used by pharmaceutical companies and academic institutions.

The carbamoylamino moiety in 5-bromo-2-(carbamoylamino)benzoic acid also plays a crucial role in modulating drug-like properties such as solubility and bioavailability. Carbamoylated compounds often exhibit improved oral bioavailability due to their enhanced solubility in aqueous environments. This characteristic is particularly advantageous when designing drugs intended for oral administration, as it ensures better absorption and distribution within the body. Additionally, the presence of this group can influence metabolic stability by interacting with cytochrome P450 enzymes, which is a critical consideration during drug development.

Recent advancements in computational chemistry have further highlighted the significance of 5-bromo-2-(carbamoylamino)benzoic acid as a lead compound. Molecular docking studies have identified its potential binding affinity to various protein targets, including kinases and transcription factors implicated in cancer progression. The combination of the bromine atom’s electrophilic nature and the carbamoylamino group’s hydrogen bonding potential allows for precise interaction with specific residues in these targets, making it an attractive candidate for structure-based drug design.

In clinical research, 5-bromo-2-(carbamoylamino)benzoic acid has been explored as a precursor for developing therapeutic agents targeting neurological disorders. Preliminary studies suggest that derivatives of this compound may modulate neurotransmitter release by interacting with synaptic receptors or ion channels. The ability to fine-tune its pharmacological profile through structural modifications offers promising avenues for treating conditions such as Alzheimer’s disease or Parkinson’s disease, where dysregulation of neurotransmitter systems is observed.

The synthesis of 5-bromo-2-(carbamoylamino)benzoic acid typically involves multi-step organic transformations starting from commercially available benzoic acid derivatives. Key synthetic steps include bromination at the 5-position followed by selective introduction of the carbamoylamino group at the 2-position. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high regioselectivity and yield, ensuring scalability for industrial applications. Purification methods such as column chromatography or recrystallization are employed to obtain high-purity material suitable for further chemical or biological evaluation.

The analytical characterization of 5-bromo-2-(carbamoylamino)benzoic acid is essential to confirm its identity and purity before use in pharmaceutical applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are routinely employed to elucidate its molecular structure. High-performance liquid chromatography (HPLC) is used to assess purity, ensuring that impurities do not exceed acceptable levels for therapeutic use.

Future directions in research involving 5-bromo-2-(carbamoylamino)benzoic acid may focus on expanding its utility beyond traditional pharmaceutical applications. For instance, its incorporation into materials science could lead to novel functional polymers or coatings with enhanced mechanical or electronic properties due to its aromatic structure and reactive functional groups. Additionally, exploring its behavior under different environmental conditions may uncover new applications in green chemistry or sustainable industrial processes.

In conclusion,5-bromo-2-(carbamoylamino)benzoic acid (CAS No. 861791-79-9) represents a versatile and promising compound with broad implications in pharmaceutical research and industrial chemistry. Its unique structural features enable diverse chemical modifications and biological interactions, making it a valuable tool for drug discovery efforts aimed at treating various diseases. As research continues to uncover new applications for this compound,5-bromo-2-(carbamoylamino)benzoic acid is poised to remain at the forefront of innovation in medicinal chemistry.

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